Cas no 2137845-75-9 (1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester)
1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C12H15F2NO3/c1-5-9(16)8-6-12(13,14)7-15(8)10(17)18-11(2,3)4/h1,8H,6-7H2,2-4H3
- InChI Key: FTHLBINZCQPYOJ-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(F)(F)CC1C(=O)C#C
1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796337-0.05g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
| Enamine | EN300-796337-0.1g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
| Enamine | EN300-796337-0.25g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
| Enamine | EN300-796337-0.5g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
| Enamine | EN300-796337-1.0g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
| Enamine | EN300-796337-2.5g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
| Enamine | EN300-796337-5.0g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
| Enamine | EN300-796337-10.0g |
tert-butyl 4,4-difluoro-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate |
2137845-75-9 | 95% | 10.0g |
$5159.0 | 2024-05-22 |
1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester
1-Pyrrolidinecarboxylic Acid, 4,4-Difluoro-2-(1-Oxo-2-Propyn-1-Yl)-, 1,1-Dimethylethyl Ester
The compound 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2137845-75-9) is a highly specialized chemical entity with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a difluoro-substituted group and an ester functional group. The presence of the difluoro substituent and the propynyl group introduces interesting electronic and steric properties that make this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery. The difluoro substitution at the 4-position of the pyrrolidine ring enhances the compound's stability and bioavailability, making it an attractive candidate for medicinal chemistry applications. Additionally, the propynyl group contributes to the compound's reactivity and selectivity in various chemical reactions.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and esterification reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of green chemistry principles, such as catalytic systems and solvent-free conditions, has further enhanced the sustainability of its production.
In terms of applications, this compound has shown promise in the development of antiviral agents and anticancer drugs. Its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation has been demonstrated in vitro studies. Furthermore, its ester functionality allows for easy modification to tailor its pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in biological systems with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity to key protein targets associated with neurodegenerative diseases. This suggests potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The environmental impact of this compound has also been a subject of recent research. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This makes it a more sustainable choice compared to traditional organic compounds used in similar applications.
In conclusion, 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2137845-75-9) is a versatile and innovative chemical entity with wide-ranging applications in pharmaceuticals and materials science. Its unique structure and favorable properties make it a valuable tool for researchers aiming to develop next-generation therapeutic agents.
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